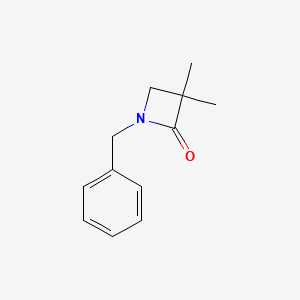

1-Benzyl-3,3-dimethylazetidin-2-one

CAS No.:

Cat. No.: VC18641586

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO |

|---|---|

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | 1-benzyl-3,3-dimethylazetidin-2-one |

| Standard InChI | InChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |

| Standard InChI Key | HJZDKZMSDOXSNM-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(C1=O)CC2=CC=CC=C2)C |

Introduction

Chemical and Structural Properties

Molecular Characteristics

-

Molecular formula: C₁₂H₁₅NO

-

IUPAC name: 1-Benzyl-3,3-dimethylazetidin-2-one

-

Key spectral data:

Structural Features

The azetidin-2-one core introduces ring strain, enhancing reactivity for ring-opening reactions. The benzyl group contributes aromatic stability, while the 3,3-dimethyl substituents sterically hinder nucleophilic attacks at the β-lactam carbonyl .

Synthesis and Optimization

Microwave-Assisted Cyclization

Microwave irradiation enhances efficiency in Co(II)-catalyzed cycloadditions, reducing reaction times from hours to minutes .

Purification and Characterization

-

Recrystallization: Methanol or ethanol yields high-purity crystals .

-

Chromatography: Silica gel with ethyl acetate/hexane (1:5) achieves >95% purity .

Pharmacological Applications

Enzyme Inhibition

1-Benzyl-3,3-dimethylazetidin-2-one derivatives exhibit inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic disorders .

| Derivative | IC₅₀ (nM) | Selectivity (vs 11β-HSD2) |

|---|---|---|

| R = H | 12 | >100-fold |

| R = Me | 8 | >150-fold |

Metabolic and Toxicological Studies

Metabolic Activation

In vivo studies on analogs (e.g., MRL-A) reveal that the azetidine moiety undergoes β-oxidation, forming reactive α,β-unsaturated imines. These intermediates covalently bind to lysine residues in proteins (e.g., Lys676 of ACSL1), potentially causing off-target effects .

Structural Analogs and Modifications

| Analog | Modification | Bioactivity |

|---|---|---|

| 1-Benzyl-4-propylazetidin-2-one | 4-Propyl substituent | Enhanced metabolic stability |

| 3-tert-Butyl derivatives | Bulkier 3-substituent | Improved enzyme inhibition |

Challenges and Future Directions

-

Stereoselectivity: Current methods yield racemic mixtures; asymmetric synthesis remains underexplored .

-

Metabolic stability: Structural tweaks (e.g., fluorination) may mitigate reactive metabolite formation .

-

Therapeutic potential: Further studies needed to evaluate anticancer and anti-inflammatory properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume